molecular formula C12H8N2OS B505007 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 26059-85-8

2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B505007
CAS No.: 26059-85-8
M. Wt: 228.27g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core with a thiophene ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the quinazolinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)quinazolin-4(3H)-one: Similar structure but with the thiophene ring attached at the 3-position.

    4-Aminoquinazoline: Lacks the thiophene ring but shares the quinazoline core.

    2-Phenylquinazolin-4(3H)-one: Features a phenyl ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl)quinazolin-4(3H)-one is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds .

Properties

IUPAC Name

2-thiophen-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300273
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26059-85-8
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26059-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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